molecular formula C2H7ClN2O2 B6250117 2-(N-hydroxyamino)acetamide hydrochloride CAS No. 76809-44-4

2-(N-hydroxyamino)acetamide hydrochloride

Cat. No.: B6250117
CAS No.: 76809-44-4
M. Wt: 126.5
InChI Key:
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Description

2-(N-hydroxyamino)acetamide hydrochloride is a chemical compound with the molecular formula C2H6ClN2O2. It is a hydrochloride salt form of 2-(N-hydroxyamino)acetamide, which is known for its applications in various scientific research fields. This compound is characterized by its crystalline structure and solubility in water, making it suitable for diverse experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-hydroxyamino)acetamide hydrochloride typically involves the reaction of glycine with hydroxylamine hydrochloride under acidic conditions. The process can be summarized as follows:

    Starting Materials: Glycine and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous medium, often with the addition of hydrochloric acid to maintain an acidic environment.

    Procedure: Glycine is dissolved in water, and hydroxylamine hydrochloride is added to the solution. The mixture is stirred and heated to facilitate the reaction, leading to the formation of 2-(N-hydroxyamino)acetamide. The product is then isolated and converted to its hydrochloride salt form by the addition of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of glycine and hydroxylamine hydrochloride are used.

    Controlled Reaction Conditions: Industrial reactors with precise temperature and pH control are employed to ensure consistent product quality.

    Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(N-hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(N-hydroxyamino)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 2-(N-hydroxyamino)acetamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    Hydroxylamine hydrochloride: A precursor in the synthesis of 2-(N-hydroxyamino)acetamide hydrochloride.

    Acetamide: A structurally related compound but lacks the hydroxylamine group.

    Oximes: Compounds derived from the oxidation of this compound.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

76809-44-4

Molecular Formula

C2H7ClN2O2

Molecular Weight

126.5

Purity

95

Origin of Product

United States

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